Gp100(17-25) is a peptide derived from the glycoprotein gp100, which is primarily expressed in melanocytes and melanoma cells. This peptide is recognized by cytotoxic T lymphocytes and plays a significant role in the immune response against melanoma. The specific sequence of gp100(17-25) is crucial for its interaction with major histocompatibility complex class I molecules, facilitating the activation of T cells that target melanoma cells.
Gp100 is encoded by the PMEL gene, which produces a protein associated with melanin synthesis. The peptide gp100(17-25) is a fragment of this protein and has been extensively studied for its potential use in cancer immunotherapy, particularly in melanoma treatment. It has been identified as an epitope that elicits strong immune responses in patients with melanoma, making it a candidate for therapeutic vaccines .
Gp100(17-25) belongs to the class of tumor-associated antigens (TAAs), specifically categorized as a melanoma-associated antigen. It is recognized by T cells, particularly CD8+ T cells, which are critical for the immune system's ability to target and destroy cancer cells. The peptide is classified under antigenic peptides used in vaccine development and immunotherapy applications .
The synthesis of gp100(17-25) typically employs solid-phase peptide synthesis techniques, specifically using F-moc (9-fluorenylmethyloxycarbonyl) chemistry. This method allows for the sequential addition of amino acids to form the desired peptide chain while ensuring high purity and yield. The synthesized peptides are often purified using high-performance liquid chromatography (HPLC) to achieve purities greater than 90% .
During synthesis, the peptide is assembled on a solid support, where each amino acid is added one at a time. After completion, the peptide is cleaved from the resin and purified. Quality assurance measures include mass spectrometry analysis to confirm molecular weight and identity . The final product is lyophilized to enhance stability and facilitate storage.
Gp100(17-25) has a specific amino acid sequence that allows it to bind effectively to major histocompatibility complex class I molecules. The structure consists of nine amino acids, which provide the necessary conformation for T cell receptor recognition.
Gp100(17-25) undergoes several biochemical interactions, primarily involving binding to major histocompatibility complex class I molecules on antigen-presenting cells. This interaction is crucial for T cell activation.
Upon binding to major histocompatibility complex class I molecules, gp100(17-25) is presented on the surface of these cells, allowing recognition by CD8+ T cells. This process involves conformational changes in both the peptide and the major histocompatibility complex molecule, facilitating T cell receptor engagement and subsequent activation of cytotoxic responses against melanoma cells .
The mechanism of action for gp100(17-25) involves its presentation by major histocompatibility complex class I molecules to CD8+ T cells. Once recognized, these T cells become activated and proliferate, leading to an immune response that targets and destroys melanoma cells expressing gp100.
Research indicates that immunization with gp100-derived peptides can lead to significant activation of cytotoxic T lymphocytes capable of recognizing and killing melanoma cells in vitro and in vivo . This process underscores the potential of gp100(17-25) as an effective component in cancer vaccines.
Gp100(17-25) is typically presented as a lyophilized powder that can be reconstituted in sterile solutions for experimental use. Its stability can be affected by factors such as temperature and pH.
The chemical properties include solubility in aqueous solutions, stability under physiological conditions, and reactivity with various biological molecules. Peptide stability studies have shown that gp100(17-25) maintains its integrity when stored under appropriate conditions (e.g., at -20°C) .
Gp100(17-25) has significant applications in cancer immunotherapy research. It is utilized in vaccine development aimed at inducing robust immune responses against melanoma. Clinical trials have demonstrated its efficacy in stimulating cytotoxic T lymphocyte responses in patients with melanoma . Furthermore, it serves as a model antigen for studying T cell responses and developing novel immunotherapeutic strategies against various cancers.
Glycoprotein 100 (gp100), also designated PMEL17 or SILV, is an integral melanosomal matrix protein governing melanosome maturation and melanin synthesis. As a melanocyte differentiation antigen (MDA), it exhibits highly restricted expression patterns: constitutive in normal melanocytes and retinal pigment epithelium, while overexpressed in >70% of primary and metastatic melanomas [4] [8] [10]. This lineage-specificity positions gp100 as an ideal target for tumor immunosurveillance, enabling the immune system to discriminate malignant from healthy tissues outside the melanocytic lineage. However, its expression in normal melanocytes imposes immunological tolerance barriers that limit spontaneous anti-tumor responses [1] [7].
The gp100(17-25) epitope (ALLAVGATK) is one of several immunogenic peptides processed endogenously from the gp100 protein. Its discovery emerged from cDNA library screening with tumor-infiltrating lymphocytes (TILs) derived from HLA-A3.1-positive melanoma patients, confirming its natural processing and presentation on melanoma cells [3] [9]. Unlike cancer-testis antigens, MDAs like gp100 are not truly tumor-exclusive, necessitating mechanisms to overcome central and peripheral tolerance for effective anti-tumor immunity.
The gp100(17-25) peptide binds HLA-A*03:01 (HLA-A3), an MHC class I molecule expressed in 20-25% of Caucasian populations. Structural studies confirm that the peptide occupies the HLA-A3 binding groove with anchor residues at positions 2 (Leu) and 9 (Lys) [3] [9]. This presentation enables recognition by CD8+ cytotoxic T lymphocytes (CTLs) primed against the epitope.
Table 1: Immunogenic gp100 Epitopes and MHC Restriction
Epitope | Amino Acid Sequence | MHC Restriction | Immunogenicity in Melanoma |
---|---|---|---|
gp100(17–25) | ALLAVGATK | HLA-A3 | High in pre-sensitized patients |
gp100(209–217) | IMDQVPFSV | HLA-A2 | Enhanced by heteroclitic analog |
gp100(280–288) | YLEPGPVTA | HLA-A2 | Moderate; improved with anchor modification |
gp100(154–162) | KTWGQYWQV | HLA-A2 | Low spontaneous reactivity |
T cell recognition of gp100(17-25) is governed by TCR-pHLA affinity and structural complementarity. Biochemical analyses reveal that gp100-reactive TCRs exhibit affinities ranging from 1–50 μM, which is 10-fold lower than pathogen-specific TCRs but typical for self-antigens [2] [6]. This weak affinity creates a critical barrier to breaking tolerance.
Key determinants of TCR engagement identified for gp100 epitopes include:
Table 2: TCR Binding Parameters for gp100 Epitopes
TCR Clone | Epitope | KD (μM) | Dominant Cytokine | In Vivo Tumor Control |
---|---|---|---|---|
SILv44 | gp100(280–288) | 25.3 | IL-17A | High |
T4H2 | gp100(280–288) | 8.7 | IFN-γ | Moderate |
R6C12 | gp100(280–288) | 49.1 | IFN-γ | Low |
Source: [6]
Tolerance to gp100 epitopes involves layered mechanisms that delete or anergize self-reactive T cells:
Xenoimmunization to Overcome Tolerance: Immunizing C57BL/6 mice with human gp100(25–33) (KVPRNQDWL)—differing from mouse gp100(25–33) (EGSRNQDWL) at three N-terminal residues—induces CD8+ T cells cross-reactive with murine B16 melanoma. The human peptide exhibits 100-fold higher MHC binding affinity and 1000-fold greater T cell activation capacity, enabling autoreactive responses [1]. This principle underpins heteroclitic peptide vaccines designed to break tolerance to self-antigens.
Molecular Basis of TCR-pHLA Interactions Involving gp100(17-25)
CAS No.: 57236-36-9
CAS No.: 99593-25-6
CAS No.: 85815-37-8